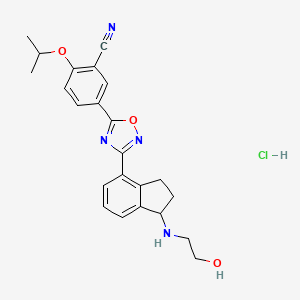
Ozanimod hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ozanimod hydrochloride is a sphingosine 1-phosphate receptor modulator used primarily for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis . It is an oral small molecule therapy that has shown promising results in clinical trials for both conditions .
Méthodes De Préparation
The synthesis of ozanimod hydrochloride involves several steps. One method includes the condensation of a ketone with 2-aminoethanol under Dean-Stark conditions to form an imine, which is then reduced using a chiral ruthenium complex to produce ozanimod. Finally, the compound is converted to its hydrochloride salt using methanolic hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Ozanimod hydrochloride undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Mécanisme D'action
Ozanimod hydrochloride exerts its effects by modulating sphingosine 1-phosphate receptors, specifically subtypes 1 and 5 . By binding to these receptors, it sequesters lymphocytes in peripheral lymphoid organs, preventing them from migrating to sites of inflammation . This mechanism reduces the immune response and inflammation associated with multiple sclerosis and ulcerative colitis .
Comparaison Avec Des Composés Similaires
Ozanimod hydrochloride is unique among sphingosine 1-phosphate receptor modulators due to its selectivity for receptor subtypes 1 and 5 . Similar compounds include:
Fingolimod: Another sphingosine 1-phosphate receptor modulator, but it is less selective and targets multiple receptor subtypes.
Ozanimod hydrochloride stands out due to its favorable safety profile and efficacy in clinical trials for both multiple sclerosis and ulcerative colitis .
Propriétés
Formule moléculaire |
C23H25ClN4O3 |
|---|---|
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
5-[3-[1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C23H24N4O3.ClH/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28;/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3;1H |
Clé InChI |
HAOOCAKHSFYDBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


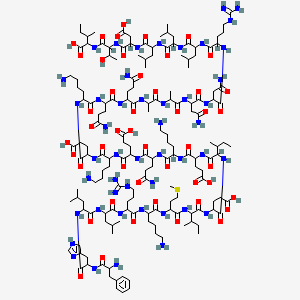
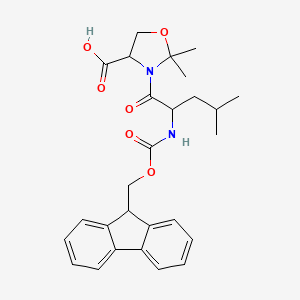
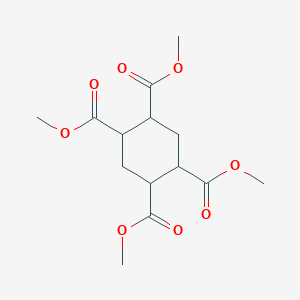
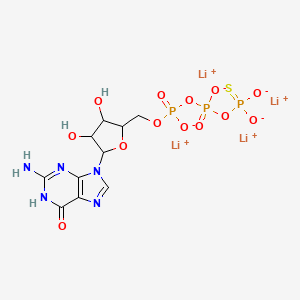
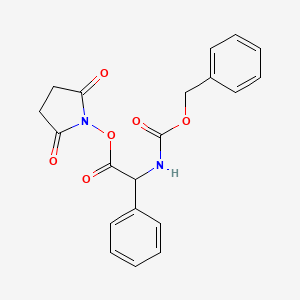

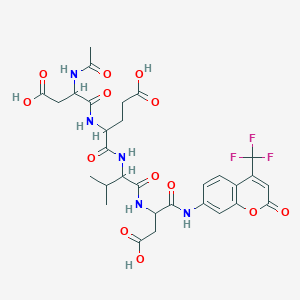
![(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid](/img/structure/B15286775.png)
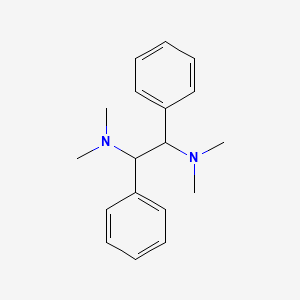
![2-(8-Hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B15286783.png)
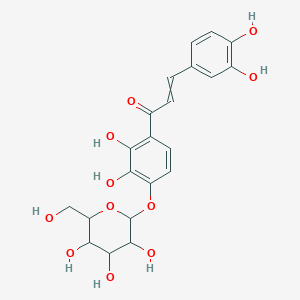

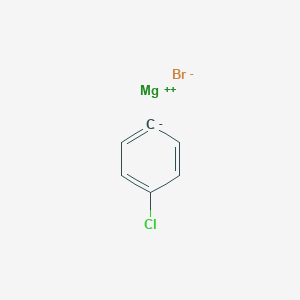
![3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)
